Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Picolinamide Analog
The target compound exhibits a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 129 Ų, compared to the picolinamide analog N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide (CAS 1795420-24-4, MW 320.4 g/mol, XLogP3 ~3.2, TPSA ~97 Ų) [1]. The higher lipophilicity and larger TPSA suggest altered membrane penetration and hydrogen-bonding capability, which may influence oral bioavailability and off-target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide: XLogP3 ≈ 3.2 (computed) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 1-log increase in lipophilicity can shift a compound's solubility-permeability balance and its likelihood of engaging intracellular targets, making this molecule preferentially suited for programs where moderate lipophilicity is desired.
- [1] PubChem. (2024). Compound Summary for CID 76150402: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. National Center for Biotechnology Information. View Source
